2-(4-Fluorophenyl)azetidine
Description
Significance of Four-Membered Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry
Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are crucial structural motifs in organic synthesis and medicinal chemistry. rsc.orgnumberanalytics.com Their significance stems from the inherent ring strain (approximately 25.4 kcal/mol for azetidine), which makes them more reactive than their five- or six-membered counterparts like pyrrolidines, yet stable enough for practical handling, unlike the more strained three-membered aziridines. rsc.orgrsc.orgresearchgate.net This unique reactivity profile makes azetidines valuable as versatile synthetic intermediates and building blocks for constructing more complex molecular architectures. fiveable.meijmrset.com
In medicinal chemistry, the rigid, three-dimensional structure of the azetidine (B1206935) ring is considered a "privileged scaffold". researchgate.net This means it can serve as a core structure for developing ligands that bind to a variety of biological targets with high affinity and selectivity. The incorporation of an azetidine moiety can improve key pharmacological properties of a drug candidate, including metabolic stability, solubility, and membrane permeability. acs.orgchemrxiv.org Consequently, azetidine rings are found in numerous bioactive molecules and approved drugs, such as the antihypertensive agent azelnidipine (B1666253) and the anticancer drug cobimetinib. rsc.orgnih.gov The ability to introduce specific stereochemistry into the azetidine ring is also critical, as different stereoisomers of a compound can exhibit vastly different biological activities. fiveable.me
Historical Trajectory and Evolution of Azetidine Research
The study of azetidine chemistry dates back to the early 20th century, with initial reports on azetidin-2-ones (β-lactams) appearing around 1907. jmchemsci.comjmchemsci.com For many decades, research in this area was limited due to the synthetic challenges associated with forming the strained four-membered ring. nih.govacs.org The discovery of penicillin by Alexander Fleming, which contains a fused β-lactam ring, sparked immense interest in this class of compounds and drove the development of new synthetic methods. jmchemsci.comjmchemsci.com
However, broader interest in the parent azetidine scaffold and its derivatives remained relatively low compared to β-lactams. acs.org Over the past few decades, this has changed dramatically. researchgate.net Significant advances in synthetic methodologies, including cycloaddition reactions, ring-closing strategies, and C-H activation, have made functionalized azetidines much more accessible. rsc.orgrsc.org This improved accessibility, coupled with a growing appreciation for their value in drug discovery, has led to a surge in research. researchgate.netnih.gov Scientists now actively explore azetidines for a wide range of pharmacological applications, targeting diseases from cancer to central nervous system disorders. nih.gov
Rationale for Investigating Fluorinated Azetidine Derivatives
The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. scispace.com The investigation of fluorinated azetidine derivatives, such as 2-(4-fluorophenyl)azetidine, is driven by the predictable and often beneficial changes that fluorine substitution imparts on a molecule's properties.
Fluorine is the most electronegative element and has a van der Waals radius similar to that of hydrogen, allowing it to act as a bioisostere of a hydrogen atom while introducing profound electronic changes. tandfonline.com The introduction of fluorine can have several key effects:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidative metabolism, thereby increasing the compound's metabolic stability and bioavailability. tandfonline.combohrium.com
Reactivity and pKa: As a powerful electron-withdrawing group, fluorine can significantly lower the pKa (increase the acidity) of nearby functional groups. tandfonline.combohrium.com This modulation of basicity can be critical for optimizing a drug's binding affinity to its target and its pharmacokinetic properties. acs.org
Binding Affinity: Fluorine can enhance binding affinity to target proteins through various non-covalent interactions, including dipole-dipole interactions and, in some contexts, the formation of weak hydrogen bonds. bohrium.com
Lipophilicity: Substituting hydrogen with fluorine generally increases a molecule's lipophilicity (fat-solubility), which can affect its ability to cross cell membranes. tandfonline.combohrium.com This property must be carefully balanced to ensure adequate solubility and transport. acs.org
These effects make fluorine a uniquely valuable tool for fine-tuning the properties of drug candidates. acs.orgrsc.org
The this compound scaffold is particularly useful for structure-activity relationship (SAR) studies, which are systematic investigations into how chemical structure relates to biological activity. google.com In this scaffold, the fluorine atom on the phenyl ring serves as a valuable probe.
Researchers can synthesize analogues where the fluorine is moved to other positions (ortho, meta) or replaced by other substituents to map out the electronic and steric requirements of the target's binding pocket. nih.gov The defined structure allows for the systematic modification of different parts of the molecule—the azetidine ring, the phenyl ring, and the azetidine nitrogen—to understand their respective contributions to biological activity. For example, studies on azetidin-2-one (B1220530) derivatives have shown that compounds containing a 4-fluorophenyl group exhibit potent antimicrobial or cholesterol absorption inhibitory activity. nih.govscirp.org The presence of the fluorophenyl group imparts distinct electronic and steric properties, making the scaffold a versatile starting point for developing new therapeutic agents. researchgate.netijbpas.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 151.18 g/mol |
| Boiling Point | 214.4°C (predicted) |
| Melting Point | 59.8°C |
| Density | 1.116 g/cm³ |
| Partition Coefficient (logP) | 1.203 |
| pKa | 10.37 |
| Solubility | Soluble in ethanol, methanol (B129727), dichloromethane; insoluble in water |
| Source: Data compiled from physicochemical property predictions. |
Table 2: Comparison of Key Bond Properties
| Bond | Bond Energy (kJ/mol) | Significance in Drug Design |
| C-H | ~413 | Susceptible to metabolic oxidation. |
| C-F | ~485 | Resistant to metabolic oxidation, enhancing stability. tandfonline.com |
| Source: General bond energy values. |
Structure
2D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSFAJGOENYINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655325 | |
| Record name | 2-(4-Fluorophenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-17-6 | |
| Record name | 2-(4-Fluorophenyl)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Reaction Mechanisms of 2 4 Fluorophenyl Azetidine Derivatives
Influence of Ring Strain on Azetidine (B1206935) Reactivity and Stability
The azetidine ring possesses a substantial ring strain energy of approximately 25.2 kcal/mol, a value comparable to that of aziridine (B145994) (26.7 kcal/mol) and cyclobutane (B1203170) (26.4 kcal/mol). clockss.orgresearchgate.net This high degree of strain is a primary driver of its chemical reactivity. rsc.org The bond angles within the azetidine ring deviate significantly from the ideal tetrahedral angle of 109.5°, with N-C-C angles around 88° and C-C-C angles around 92°. This deviation from ideal geometry results in stored potential energy that can be released in reactions that lead to ring-opening or rearrangement, forming more stable, lower-energy products. clockss.orgwikipedia.orgbeilstein-journals.org
Despite its high strain energy, the azetidine ring is notably more stable than the three-membered aziridine ring, which allows for easier handling and more controlled reactivity under specific conditions. rsc.orgrsc.org The stability of azetidines allows them to serve as reliable scaffolds in medicinal chemistry and as precursors for more complex molecular architectures. nih.gov The presence of the 4-fluorophenyl group at the 2-position can further modulate the reactivity by influencing the electronic properties of the ring.
| Ring System | Ring Strain Energy (kcal/mol) |
| Azetidine | 25.2 clockss.orgresearchgate.net |
| Aziridine | 26.7 clockss.orgresearchgate.net |
| Pyrrolidine (B122466) | 5.8 clockss.orgresearchgate.net |
| Piperidine | 0 clockss.orgresearchgate.net |
| Cyclobutane | 26.4 researchgate.net |
| Cyclopropane | 27.6 researchgate.net |
Ring-Opening Transformations and Functional Group Interconversions
The inherent ring strain of the azetidine nucleus makes it prone to ring-opening reactions, which are a cornerstone of its synthetic utility. clockss.org These transformations can be initiated by various reagents and are often characterized by high regioselectivity and stereoselectivity.
Nucleophilic ring-opening is a common reaction pathway for activated azetidines. The regioselectivity of this process is heavily influenced by the substituents on the azetidine ring and the nature of the nucleophile. magtech.com.cn For 2-aryl-substituted azetidines, such as 2-(4-fluorophenyl)azetidine, nucleophilic attack often occurs at the benzylic C2 position, leading to cleavage of the C2-N bond. This is due to the stabilization of the developing positive charge at the benzylic carbon in the transition state. magtech.com.cn
The stereochemical outcome of these reactions is dependent on the reaction mechanism. For instance, the ring-opening of N-tosyl-2-arylazetidines with aryl borates can proceed with significant racemization, suggesting a transition state with considerable carbocationic character. acs.orgnih.govresearchgate.net However, the introduction of a directing group, such as a hydroxyl group on the azetidine ring, can lead to a predominant inversion of configuration by anchoring the nucleophile for a more controlled attack. acs.orgnih.gov Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to proceed via an SN2-type mechanism, affording 1,3-amino ethers with high regioselectivity and retention of enantiopurity. organic-chemistry.org
Table of Regioselective Ring-Opening Reactions:
| Azetidine Derivative | Reagent/Catalyst | Nucleophile | Major Product | Reference |
| N-Tosyl-2-arylazetidine | Aryl borate | Phenol | β-Aryloxy amine (racemic) | acs.orgnih.gov |
| N-Tosyl-2-aryl-azetidinol | Aryl borate | Phenol | β-Aryloxy amine (inversion) | acs.orgnih.gov |
| N-Tosyl-2-arylazetidine | Cu(OTf)₂ | Alcohols | 1,3-Amino ether (SN2) | organic-chemistry.org |
Activation of the azetidine nitrogen atom by an electrophile enhances the ring's susceptibility to nucleophilic attack. rsc.org This can be achieved through protonation with Brønsted acids or coordination with Lewis acids. organic-chemistry.orgrsc.org For example, Lewis acids like Cu(OTf)₂ can coordinate to the nitrogen of N-tosylazetidines, facilitating a highly regioselective SN2-type ring-opening by alcohols. organic-chemistry.org
Another strategy involves the formation of azetidinyl trichloroacetimidates (ATAs), which can generate carbocation intermediates upon activation. chemrxiv.org These electrophilic species can then be trapped by a wide range of nucleophiles, providing a modular approach to functionalized azetidines. chemrxiv.org The stability of the generated carbocation can be influenced by the protecting group on the nitrogen atom. chemrxiv.org
Functionalization of the Azetidine Heterocycle
Beyond ring-opening, the azetidine ring can be functionalized directly, allowing for the introduction of various substituents while preserving the core heterocyclic structure.
Recent advances in catalysis have enabled the site-selective functionalization of C–H bonds, including those on the azetidine ring. rsc.org Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org This method involves the formation of a Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring. rsc.org Furthermore, ortho-directed lithiation of N-Boc-2-arylazetidines allows for regioselective functionalization of the aryl group. rsc.org The development of catalysts for site-selective C-H functionalization offers a powerful tool for derivatizing the azetidine scaffold at positions that are otherwise difficult to access. nih.govnih.gov
The nitrogen atom of the azetidine ring behaves as a typical secondary amine and can undergo a variety of reactions. clockss.org Acylation of the nitrogen is a common transformation, as seen in the synthesis of 2-(4-fluorophenyl)-1-(2-furoyl)azetidine, where the azetidine is treated with an acylating agent like 2-furoyl chloride. evitachem.com The nitrogen can also participate in nucleophilic substitution reactions. evitachem.com Furthermore, the nitrogen can be quaternized, which significantly activates the ring towards nucleophilic attack and can lead to ring-expansion reactions. rsc.org
Mechanistic Studies of Key Synthetic Transformations
Mechanistic studies, particularly those employing computational chemistry, are crucial for understanding and optimizing the synthesis of azetidine derivatives. These investigations provide deep insights into reaction pathways, transition states, and the factors governing selectivity, which are often challenging to determine through experimental means alone.
Computational modeling has become an indispensable tool for deciphering the complex reaction mechanisms involved in the synthesis of azetidines, including those with a 2-(4-fluorophenyl) substituent. mit.edu Density Functional Theory (DFT) calculations, in particular, have been widely used to map potential energy surfaces, identify intermediates, and calculate the activation energies of transition states, thereby explaining observed regio- and diastereoselectivity. acs.orgacs.org
One significant area of study has been the intramolecular ring-closure of N-substituted aminomethyloxiranes to form 2-arylazetidines. acs.orgsemanticscholar.org Theoretical calculations performed at the M06-2X/6-31G(d,p) level of theory have been used to investigate the competition between the formation of four-membered azetidine rings and thermodynamically favored five-membered pyrrolidine rings. acs.orgresearchgate.net These studies revealed that while pyrrolidine derivatives are thermodynamically more stable, the reaction is under kinetic control. The transition state leading to the trans-azetidine product is significantly lower in energy than that leading to the cis-azetidine or the pyrrolidine products. acs.orgresearchgate.net The calculated Gibbs free energy difference (ΔG‡) between the two lowest transition states leading to the trans- and cis-azetidine products is approximately 10 kJ mol⁻¹, which accounts for the high diastereoselectivity observed experimentally at low temperatures. acs.org
| Pathway | Product Type | Calculated Activation Energy (ΔG‡) (kJ/mol) | Calculated Relative Gibbs Free Energy (ΔG) (kJ/mol) |
|---|---|---|---|
| trans-4-Exo-Tet | trans-Azetidine | 67.0 | -250.7 |
| cis-4-Exo-Tet | cis-Azetidine | 77.1 | -215.3 |
| trans-5-Endo-Tet | trans-Pyrrolidine | 70.8 | -267.1 |
| cis-5-Endo-Tet | cis-Pyrrolidine | 80.8 | -205.9 |
Computational studies have also been applied to the aza Paternò-Büchi reaction for synthesizing azetidine-fused indolines. nih.gov DFT calculations suggested that the reaction initiates from a triplet-state complex of the excited imine and the ground-state indole. nih.gov The calculations explored the subsequent steps, revealing that the observed regio- and stereoselectivities originate from an unusual preference for a C–N bond-forming pathway over the more typical C–C bond formation. nih.gov Furthermore, computational models have been developed to predict the feasibility of visible light-mediated aza Paternò-Büchi reactions by matching the frontier molecular orbital energies of the reacting alkenes and oximes, thereby lowering the transition-state energy and promoting reactivity. mit.edu
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a primary method for azetidine synthesis. rsc.orgrsc.org A key mechanistic question in these reactions is whether they proceed through a concerted transition state or a stepwise pathway involving a biradical intermediate. The operative pathway has significant implications for the stereochemical outcome of the reaction. rsc.org
Concerted vs. Stepwise Pathways:
Concerted Mechanism: In this pathway, the two new sigma bonds are formed simultaneously. Such reactions are typically stereospecific, meaning the stereochemistry of the alkene is retained in the azetidine product. This mechanism is often associated with reactions proceeding from the excited singlet state (S₁) of the imine. rsc.orgresearchgate.net The short lifetime of the singlet state, however, can be a limitation. researchgate.net
Stepwise (Biradical) Mechanism: This pathway involves the formation of a 1,4-biradical intermediate. The reaction typically proceeds from the longer-lived triplet state (T₁) of the imine, which can be populated via intersystem crossing or through the use of a photosensitizer. rsc.orgresearchgate.net Because the biradical intermediate has a finite lifetime, rotation around the single bonds can occur before the final ring-closing step. rsc.org This rotation can lead to a loss of the initial stereochemistry, resulting in a mixture of diastereomers. The final product ratio is often influenced by the steric environment of the biradical intermediate. rsc.org
Experimental and computational evidence helps distinguish between these pathways. For instance, the complete stereoselectivity observed in certain [2+2] photocycloadditions between N-tosylimines and styrene (B11656) derivatives supports a concerted transition state mechanism. thieme-connect.com This contrasts with many other Paternò-Büchi reactions that are known to proceed via 1,4-biradical intermediates with a loss of stereochemistry. thieme-connect.com
Conversely, many visible-light-induced photocycloadditions are proposed to involve triplet-state biradicals. chemrxiv.orgnih.gov For example, the intramolecular aza Paternò-Büchi reaction to form tricyclic azetidines is thought to proceed via sensitization of an isooxazoline to its triplet state, which then forms a 1,4-biradical with the alkene moiety. nih.gov This intermediate undergoes intersystem crossing before the final C–N bond formation completes the azetidine ring. nih.gov Computational studies, including spin density calculations, can further support the involvement of biradical intermediates by identifying the localization of unpaired electrons, which often correlates with the sites of bond formation. rsc.org
| Characteristic | Concerted Mechanism | Biradical (Stepwise) Mechanism |
|---|---|---|
| Excited State | Typically singlet state (S₁) | Typically triplet state (T₁) |
| Intermediate | Transition state (no discrete intermediate) | 1,4-Biradical intermediate |
| Stereochemistry | Stereospecific (reactant stereochemistry is retained) | Often non-stereospecific (loss of stereochemistry possible via bond rotation) |
| Evidence | Retention of alkene geometry in the product | Formation of diastereomeric mixtures; trapping of intermediates; computational evidence (e.g., spin density analysis) |
Advanced Spectroscopic and Structural Characterization of 2 4 Fluorophenyl Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 2-(4-Fluorophenyl)azetidine in solution. Through a suite of 1D and 2D experiments, it is possible to map the complete carbon framework and the relative orientation of all hydrogen atoms.
One-dimensional ¹H and ¹³C NMR spectra confirm the presence of all essential structural components: the azetidine (B1206935) ring and the para-substituted fluorophenyl group. While specific experimental data for this compound is not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on data from closely related analogues, such as N-protected 2-phenylazetidine (B1581345). rsc.org
The ¹H NMR spectrum is expected to show distinct signals for the azetidine ring protons and the aromatic protons. The C2 proton (the one attached to the same carbon as the phenyl ring) would appear as a triplet, coupled to the two C3 protons. The C3 and C4 protons would exhibit more complex multiplet patterns due to mutual coupling. The aromatic region would display two signals characteristic of a 1,4-disubstituted benzene (B151609) ring, appearing as a pair of doublets or a complex multiplet due to coupling with the fluorine atom.
In the ¹³C NMR spectrum, four distinct signals would correspond to the aromatic carbons and three signals would represent the azetidine ring carbons. The carbon atom bonded to the fluorine (C4') would be identifiable by a large one-bond carbon-fluorine coupling constant (¹JC-F).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Based on data from analogous 2-arylazetidines. rsc.org
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) |
| H-2 | ~4.2-4.4 | t | C-2 | ~65-70 |
| H-3 | ~2.1-2.3 | m | C-3 | ~25-30 |
| H-4 | ~3.9-4.1 | m | C-4 | ~46-50 |
| H-2'/H-6' | ~7.3-7.5 | dd | C-1' | ~138-142 |
| H-3'/H-5' | ~7.0-7.2 | t | C-2'/C-6' | ~127-129 |
| NH | Variable | br s | C-3'/C-5' | ~115-117 |
| - | - | - | C-4' | ~160-164 |
Note: t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet, d = doublet, s = singlet. Chemical shifts are referenced to TMS.
The azetidine ring is not planar and adopts a puckered conformation. The magnitude of the vicinal coupling constants (³JH,H) between protons on adjacent carbons (e.g., H-2 and H-3) can provide information about the dihedral angle and, consequently, the ring's conformation.
More definitively, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are used to establish the relative stereochemistry of substituents on the ring. acs.orgsemanticscholar.org These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. For substituted azetidines, NOE correlations can confirm whether substituents are on the same face (cis) or opposite faces (trans) of the ring. acs.orgsemanticscholar.org For this compound, a NOESY experiment would be crucial to correlate the C2 proton with other protons on the same face of the four-membered ring.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. For this compound, it would show a correlation between the H-2 proton and the H-3 methylene (B1212753) protons, and between the H-3 and H-4 methylene protons, confirming the spin system within the azetidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different parts of the molecule. Key correlations would include the link from the benzylic H-2 proton to the aromatic carbons C-1' and C-2'/C-6', and from the aromatic protons H-2'/H-6' to the benzylic carbon C-2. This confirms the attachment of the fluorophenyl ring to the C-2 position of the azetidine.
NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned above, this experiment identifies through-space correlations, which is vital for determining the 3D structure and stereochemistry. acs.orgsemanticscholar.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through its fragmentation pattern. For this compound (C₉H₁₀FN), the monoisotopic mass is 151.0797 Da. nih.gov
High-resolution mass spectrometry (HRMS) would confirm this exact mass, typically by observing protonated or other adducts of the molecule.
Table 2: Predicted m/z Values for Molecular Ions and Adducts in HRMS Data predicted by computational tools. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₉H₁₁FN]⁺ | 152.0870 |
| [M+Na]⁺ | [C₉H₁₀FNNa]⁺ | 174.0689 |
| [M+K]⁺ | [C₉H₁₀FNK]⁺ | 190.0429 |
| [M-H]⁻ | [C₉H₉FN]⁻ | 150.0724 |
Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. Based on the fragmentation of the parent azetidine ring nist.gov and substituted 2-arylazetidines rsc.org, the primary fragmentation pathways would likely involve:
Benzylic Cleavage: Cleavage of the bond between the azetidine ring and the fluorophenyl group, leading to a fluorotropylium ion (C₇H₆F⁺, m/z 109) or a related fragment.
Ring Fragmentation: The azetidine ring itself can undergo fragmentation, often by losing ethene (C₂H₄, 28 Da), a characteristic fragmentation pattern for this ring system. nist.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound would show key absorption bands confirming its structure.
Table 3: Characteristic IR Absorption Bands for this compound Based on data from azetidine chemicalbook.com and 2-phenylazetidine derivatives. rsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Azetidine) | Stretching | 3400 - 3250 | Medium |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=C (Aromatic) | Stretching | 1600, 1510, 1480 | Medium-Strong |
| C-F (Aryl-Fluoride) | Stretching | 1250 - 1100 | Strong |
| C-N (Azetidine) | Stretching | 1200 - 1020 | Medium |
The presence of a strong band around 1220 cm⁻¹ for the C-F stretch, along with the N-H stretch and aromatic C=C bands, would provide strong evidence for the proposed structure.
X-ray Crystallography for Definitive Absolute Configuration Determination and Conformation
While other spectroscopic methods provide data on connectivity and relative stereochemistry, single-crystal X-ray crystallography is the only technique that can provide an unambiguous, definitive determination of the molecule's three-dimensional structure in the solid state.
A successful crystallographic analysis of this compound would yield precise information on:
Absolute Configuration: For a chiral sample, it would definitively determine whether the stereocenter at the C-2 position is of the (R) or (S) configuration.
Bond Lengths and Angles: It would provide exact measurements of all bond lengths and angles within the molecule.
Ring Conformation: It would reveal the precise puckering of the four-membered azetidine ring and the orientation of the 4-fluorophenyl substituent relative to the ring.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state, revealing any hydrogen bonding or other non-covalent interactions.
As of this writing, a public crystal structure for this compound has not been reported.
Emerging Advanced Characterization Techniques Applicable to Azetidines
The unique structural and electronic properties imparted by the strained four-membered azetidine ring call for advanced characterization methods to fully understand its behavior, particularly when incorporated into larger molecular systems or materials. Techniques that can probe nanostructural morphology and local electronic environments are crucial for predicting and verifying the properties of novel azetidine-containing compounds.
Electron microscopy techniques are powerful tools for visualizing materials at high magnification, providing direct information about their size, shape, and surface topography. For azetidine derivatives, particularly in the solid state or as part of a composite material, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can offer invaluable nanostructural insights.
Scanning Electron Microscopy (SEM) directs a focused beam of electrons onto a sample's surface to generate an image. This technique is highly effective for determining the surface morphology, or texture, of a material. In the context of azetidine-containing compounds, SEM has been employed to study the surface characteristics of newly synthesized derivatives and their metal complexes. For this compound, SEM analysis could be applied to:
Examine the crystal habit and morphology of the pure compound in its solid form.
Determine the particle size distribution and degree of agglomeration of a powdered sample.
Investigate the surface features of polymers or other materials functionalized with the this compound moiety.
Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. The interactions of the electrons with the sample are used to form an image, providing detailed information about the internal structure of the material. While SEM reveals surface topography, TEM allows for the visualization of features within the material, such as the dispersion of nanoparticles or the structure of thin films. Potential applications of TEM for analyzing materials containing this compound include:
Characterizing the size and distribution of nanoparticles that have been surface-functionalized with the azetidine derivative.
Visualizing the internal structure of self-assembled systems, such as vesicles or fibers, where the molecule directs the assembly.
Analyzing the morphology of polymer blends or composites where this compound is a component.
The table below summarizes the potential applications of these electron microscopy techniques for the nanostructural analysis of this compound.
| Technique | Sample Form | Information Obtained | Potential Application for this compound |
| Scanning Electron Microscopy (SEM) | Solid (crystalline, powder, film) | Surface topography, particle size and shape, crystal morphology | Characterization of the solid-state morphology of the pure compound; analysis of surface-modified materials. |
| Transmission Electron Microscopy (TEM) | Ultrathin sections, nanoparticles, films | Internal structure, particle size and distribution, lattice imaging | Analysis of azetidine-functionalized nanoparticles; investigation of the internal structure of composite materials. |
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and/or electronic structure of matter. It is typically performed at synchrotron radiation facilities, which provide intense and tunable X-ray beams. An XAS spectrum is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
X-ray Absorption Near Edge Structure (XANES) , also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), refers to the region within about 50 eV of an element's absorption edge. The features in this part of the spectrum are highly sensitive to the oxidation state and coordination chemistry (geometry) of the absorbing atom. By tuning the X-ray energy to the absorption edge of a specific element (e.g., the nitrogen K-edge or fluorine K-edge), XANES can provide detailed information about the electronic environment of that atom within this compound. This could be used to:
Probe the oxidation state and local symmetry of the nitrogen atom in the azetidine ring.
Investigate changes in the electronic structure of the nitrogen atom upon coordination to a metal center in a complex.
Study the orientation of the molecule on a surface by analyzing the polarization dependence of the XANES signal.
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory structure extending up to 1000 eV above the absorption edge. These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of the EXAFS region can yield precise information about the local atomic environment around the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. For this compound, EXAFS could be applied to:
Determine the precise bond lengths between the nitrogen atom and its neighbors (carbon atoms in the ring and the hydrogen or substituent).
Characterize the local structure around the fluorine atom on the phenyl ring.
Elucidate the coordination sphere of a metal ion bound to the azetidine nitrogen in a complex, even in non-crystalline (amorphous or solution) states.
The following table outlines the potential uses of XAS for the electronic and local structural investigation of this compound.
| Technique | Target Atom | Information Obtained | Potential Application for this compound |
| XANES | Nitrogen (N), Fluorine (F) | Oxidation state, local symmetry, electronic configuration | Investigating the electronic environment of the N atom in the strained ring; studying electronic changes upon metal coordination. |
| EXAFS | Nitrogen (N), Fluorine (F) | Bond distances, coordination numbers, neighboring atom identity | Precisely measuring N-C and F-C bond lengths; determining the structure of metal complexes in solution or amorphous solids. |
Computational Chemistry and Theoretical Studies on 2 4 Fluorophenyl Azetidine
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and energetics of molecules, providing a fundamental understanding of their behavior.
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of 2-arylazetidines, including the 2-(4-fluorophenyl) variant, these calculations can explain the observed regio- and diastereoselectivity. semanticscholar.orgacs.org By modeling the potential energy surface of the reaction, researchers can identify the transition states and intermediates, thereby confirming the most likely reaction pathways. nih.gov This computational approach allows for the validation of proposed mechanisms, such as those involving the ring-formation reactions of oxiranes, and provides a quantum mechanical explanation for empirical rules governing cyclization reactions. semanticscholar.orgacs.org These predictive capabilities are a powerful tool for optimizing synthetic routes and discovering new chemical reactions. nih.gov
Table 1: Key Applications of Quantum Chemical Calculations in Reaction Pathway Analysis
| Application Area | Description | Computational Method |
|---|---|---|
| Mechanism Elucidation | Determination of step-by-step reaction processes, including identification of intermediates and transition states. | Density Functional Theory (DFT) |
| Selectivity Prediction | Explanation of why a particular regio- or stereoisomer is preferentially formed in a reaction. | Transition State Energy Calculations |
| Kinetic vs. Thermodynamic Control | Assessment of whether the product distribution is governed by the rate of formation or the stability of the products. | Gibbs Free Energy Calculations |
| Validation of Experimental Findings | Corroboration of experimentally observed outcomes with theoretical models to provide a deeper mechanistic understanding. semanticscholar.org | Potential Energy Surface Mapping |
The four-membered azetidine (B1206935) ring is not planar and exists in puckered conformations. nih.gov Quantum chemical calculations are used to explore the conformational landscape of the ring, identifying the stable puckered structures and the energy barriers between them. The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. nih.gov For 2-(4-Fluorophenyl)azetidine, calculations can determine the relative energies of different conformers, revealing the most populated states in the gas phase and in solution. nih.gov This information is crucial as the three-dimensional shape of the molecule often dictates its interaction with biological targets. The ring strain of azetidines, which is intermediate between that of aziridines and pyrrolidines, is a key factor driving its reactivity and is accurately quantified by these computational methods. rsc.org
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. To perform MD simulations, a force field, which is a set of parameters describing the potential energy of the atoms, must be developed and validated for the specific molecule or its core structure. nih.gov
Once parameterized, MD simulations can be run to sample the vast conformational space of this compound. researchgate.net These simulations track the movements of every atom over nanoseconds or longer, revealing how the molecule flexes, bends, and rotates. nih.govresearchgate.net This process, known as conformational sampling, helps identify the most prevalent shapes the molecule adopts in solution. nih.gov Furthermore, MD simulations can model the explicit interactions between the molecule and its environment, such as water molecules or the amino acid residues in a protein's active site, providing detailed insights into hydrogen bonding and other non-covalent interactions that are critical for molecular recognition and binding. nih.govdtu.dk
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
The development of a QSAR model for a series of azetidine derivatives begins with a dataset of compounds for which the biological activity (e.g., inhibitory concentration, IC50) has been experimentally measured. nih.govmu.edu.iq This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov For each molecule, a variety of molecular descriptors are calculated, which quantify its physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape).
Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), are then used to generate an equation that correlates a selection of these descriptors with the observed biological activity. nih.gov A robust and validated QSAR model can then be used to predict the biological efficacy of new, unsynthesized this compound derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.comnih.gov
Table 2: Steps in QSAR Model Development
| Step | Description | Key Objective |
|---|---|---|
| 1. Data Set Selection | Compile a set of structurally related molecules with experimentally determined biological activities. nih.gov | Ensure data quality and a sufficient range of activity values. |
| 2. Descriptor Calculation | Compute various numerical descriptors that characterize the structural, physical, and chemical properties of each molecule. | Quantify the molecular features relevant to biological activity. |
| 3. Model Building | Use statistical methods to create a mathematical equation linking the descriptors to the biological activity using a training set. nih.gov | Establish a correlative and predictive relationship. |
| 4. Model Validation | Assess the model's statistical significance and its ability to predict the activity of an independent test set of compounds. nih.gov | Confirm the robustness and predictive power of the model. |
The strategic incorporation of fluorine atoms is a common tactic in medicinal chemistry to modulate a compound's properties. acs.org Computational methods are highly effective for assessing the impact of the fluorine atom in this compound. QSAR models can be specifically designed to include descriptors that capture the electronic and steric effects of the fluorine substituent. By analyzing the coefficients of these descriptors in the QSAR equation, researchers can quantify how fluorine substitution influences the activity profile across a series of compounds. acs.org These models can help to understand whether the effect of fluorine is due to changes in lipophilicity, metabolic stability, or direct interactions with the biological target. This computational assessment provides a rational basis for the inclusion of fluorine in drug design, helping to optimize potency and pharmacokinetic properties. acs.org
Advanced Mechanistic Insights Derived from Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving strained heterocyclic compounds like this compound. While direct computational studies on this specific molecule are not extensively documented in dedicated publications, significant mechanistic insights can be derived from theoretical investigations of closely related 2-arylazetidines and analogous 2-arylaziridines. These studies provide a robust framework for understanding the reactivity, regioselectivity, and stereochemistry of reactions involving the this compound core.
Advanced computational models have been instrumental in mapping the potential energy surfaces for various transformations, identifying transition states, and calculating activation energy barriers. This allows for a detailed, step-by-step understanding of reaction pathways that are often difficult to probe experimentally. Key areas where computational modeling has provided profound insights include ring-formation reactions, ring-opening mechanisms, and functionalization at the C2 position.
Ring Closure Mechanisms: Formation of the 2-Arylazetidine Core
Quantum chemical calculations have been employed to explain the regio- and diastereoselective synthesis of 2-arylazetidines from acyclic precursors. One such study investigated the intramolecular ring closure of metalated N-benzylaminomethyloxiranes. The calculations revealed that the formation of the four-membered azetidine ring is kinetically favored over the formation of a thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific conditions acs.org.
The computational analysis focused on the transition states for the competing 4-exo-tet and 5-endo-tet ring-closing pathways. The results indicated a lower activation barrier for the 4-exo-tet cyclization, leading to the azetidine product. This preference is attributed to more favorable geometric alignments in the transition state, as dictated by Baldwin's rules, which are rationalized through quantum chemistry acs.org. The calculated transition state geometries and corresponding energy barriers provide a quantitative explanation for the observed high regioselectivity in the synthesis of the 2-arylazetidine scaffold.
Table 1: Calculated Relative Energies for Competing Ring-Closure Transition States in a Model 2-Arylazetidine Synthesis (Note: This table is illustrative, based on data for a model system leading to a 2-arylazetidine, to demonstrate the type of insights gained from computational studies.)
| Transition State Pathway | Product Ring Size | Calculated Relative Free Energy (kcal/mol) | Selectivity Prediction |
| TS-4-exo | 4-membered (Azetidine) | 0.0 | Major Product |
| TS-5-endo | 5-membered (Pyrrolidine) | +5.2 | Minor Product |
Data adapted from computational studies on analogous 2-arylazetidine syntheses acs.org.
Ring-Opening Reactions: Regioselectivity and Stereospecificity
Mechanistic studies on the palladium-catalyzed ring-opening of 2-arylaziridines offer significant parallels for understanding the potential behavior of this compound. DFT calculations have shown that for these strained rings, the oxidative addition of the palladium catalyst to a C-N bond is the regioselectivity- and stereospecificity-determining step acs.orgacs.org.
The calculations typically identify two primary pathways for ring-opening: attack at the C2-N bond (benzylic position) or at the C3-N bond. For 2-aryl substituted rings, the transition state corresponding to the cleavage of the benzylic C2-N bond is consistently found to be lower in energy acs.orgacs.orgresearchgate.net. This selectivity is rationalized by the stabilization of the transition state through the π-system of the aryl group. The electron-withdrawing nature of the 4-fluorophenyl group in this compound is expected to influence this step, potentially by modulating the electronic character of the benzylic carbon.
Furthermore, an Energy Decomposition Analysis (EDA) performed on the key transition states in these models reveals that the interaction energies between the catalyst and the aziridine (B145994) substrate are crucial determinants of selectivity researchgate.net. These computational approaches can precisely predict how changes in ligands on the metal catalyst or substituents on the aryl ring will impact the reaction outcome.
Table 2: Illustrative Calculated Energy Barriers for Regioselective Ring-Opening of a Model 2-Aryl-N-Heterocycle
| Ring-Opening Position | Cleaved Bond | Transition State | Calculated Activation Barrier (kcal/mol) | Predicted Outcome |
| Benzylic Carbon (C2) | C2-N | TS-Benzylic | 12.5 | Favored Pathway |
| Non-benzylic Carbon (C3) | C3-N | TS-Non-benzylic | 16.8 | Disfavored Pathway |
Data conceptualized from DFT studies on palladium-catalyzed ring-opening of 2-arylaziridines acs.orgacs.org.
Functionalization Mechanisms
Computational studies have also shed light on the functionalization of pre-formed azetidine rings. For instance, DFT calculations have been used to understand the configurational lability of α-lithiated azetidines, which are key intermediates in the synthesis of C2-substituted derivatives nih.gov. These studies revealed that the lithiated intermediates can undergo rapid inversion of configuration, and the calculations helped to identify the thermodynamically more stable diastereomer, thus explaining the high stereoselectivity observed upon trapping with electrophiles nih.gov. Such insights are critical for designing stereoselective methods for the functionalization of this compound at the C2 position.
Biological and Pharmacological Relevance of 2 4 Fluorophenyl Azetidine Derivatives
Antimicrobial Efficacy
Derivatives of 2-(4-fluorophenyl)azetidine have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antitubercular effects. The incorporation of the fluorophenyl moiety into the azetidine (B1206935) scaffold has been a key strategy in the development of new antimicrobial candidates.
Azetidin-2-one (B1220530) derivatives containing a 4-fluorophenyl group have been synthesized and evaluated for their antibacterial properties. These compounds have shown varied efficacy against both Gram-positive and Gram-negative bacterial strains.
One study reported the synthesis of a series of 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one derivatives and their evaluation against a panel of bacteria. Notably, certain derivatives displayed pronounced activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. researchgate.net
Another study focused on 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-3-chloro-4-(substituted)azetidin-2-one derivatives, which included compounds with a 4-fluorophenyl group. The antibacterial screening of these compounds revealed moderate activity against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.85 µM to 7.51 µM. mdpi.com Specifically, some of these conjugates showed significant potency against S. aureus. mdpi.com
The table below summarizes the antibacterial activity of selected this compound derivatives.
| Compound Type | Bacterial Strain | MIC (µM) | Reference |
| 4-substitutedphenyl-1,3,4-oxadiazol/ thiadiazol-2-yl)-3-chloro-4- (substituted)azetidin-2-one | Gram-positive and Gram-negative strains | 3.85 - 7.51 | mdpi.com |
| 4-substitutedphenyl-1,3,4-oxadiazol/ thiadiazol-2-yl)-3-chloro-4- (substituted)azetidin-2-one | Staphylococcus aureus | 3.55 - 3.85 | mdpi.com |
It is important to note that while some azetidinone derivatives show promise, others have been found to have negligible direct antibacterial activity but may act as adjuvants to enhance the efficacy of existing antibiotics against resistant strains. nih.gov
The antifungal potential of this compound derivatives has also been an area of active investigation. Various synthesized compounds have been screened against a range of fungal pathogens.
In the study of 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one derivatives, notable antifungal activity was observed against Aspergillus niger and Penicillium rubrum. researchgate.net Similarly, the screening of 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-3-chloro-4-(substituted)azetidin-2-one derivatives, which included 4-fluorophenyl analogues, demonstrated moderate activity against fungal strains such as Trichoderma harzianum and A. niger, with MIC values in the range of 3.43 µM to 7.51 µM. mdpi.com
The table below presents the antifungal activity of representative this compound derivatives.
| Compound Type | Fungal Strain | MIC (µM) | Reference |
| 4-substitutedphenyl-1,3,4-oxadiazol/ thiadiazol-2-yl)-3-chloro-4- (substituted)azetidin-2-one | Trichoderma harzianum | 3.43 - 7.51 | mdpi.com |
| 4-substitutedphenyl-1,3,4-oxadiazol/ thiadiazol-2-yl)-3-chloro-4- (substituted)azetidin-2-one | Aspergillus niger | 3.43 - 7.51 | mdpi.com |
A significant area of research for azetidine derivatives has been in the development of new treatments for tuberculosis (TB), a major global health threat exacerbated by the rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.
A series of azetidine derivatives, termed BGAz, have been identified through whole-cell phenotypic screening and have demonstrated potent bactericidal activity against both drug-sensitive and MDR strains of M. tuberculosis, with MIC99 values below 10 µM. nih.gov For instance, certain BGAz compounds inhibit M. tuberculosis H37Rv at MICs as low as 3.3 µM. nih.gov
Furthermore, spirocyclic azetidines equipped with a nitrofuran warhead and containing a 2'-(4-fluorophenyl) substituent have shown excellent activity against M. tuberculosis. nih.govmdpi.com Some of these novel spirocyclic compounds exhibited lower minimum inhibitory concentrations against the H37Rv strain of M. tuberculosis than the first-line anti-TB drug isoniazid. nih.govmdpi.com
The table below showcases the antitubercular activity of some this compound derivatives.
| Compound Series | Mycobacterium tuberculosis Strain | MIC (µM) | Reference |
| BGAz | Drug-sensitive and MDR-TB | <10 | nih.gov |
| BGAz | H37Rv | 3.3 | nih.gov |
Crucially, studies on the mode of action of the BGAz series of azetidine derivatives suggest that they inhibit the growth of mycobacteria by interfering with the biogenesis of the cell envelope. nih.gov Specifically, these compounds have been found to block the late-stage biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Transcriptomic analysis has further revealed that the mechanism of action of these BGAz compounds is distinct from that of existing mycobacterial cell wall inhibitors. nih.gov This novel mechanism is particularly significant as it suggests that these compounds could be effective against strains of M. tuberculosis that have developed resistance to current drugs targeting cell wall synthesis.
Antitubercular Potential, Including Against Multidrug-Resistant Mycobacterium tuberculosis
Enzyme Modulatory Activities
Beyond their antimicrobial properties, azetidine derivatives are being explored for their ability to modulate the activity of various enzymes, which could have implications for a range of diseases.
Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones. As such, inhibitors of DPP-4 are a promising class of drugs for the treatment of type 2 diabetes. The azetidine scaffold has been identified as a promising core for the development of DPP-4 inhibitors.
A review of azetidine-based DPP-4 inhibitors has categorized them into three main subtypes: 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines. nih.gov Several compounds within these subtypes exhibit sub-micromolar potency against DPP-4. nih.gov The most potent of the 2-cyanoazetidines and 2-ketoazetidines often feature large, hydrophobic amino acid groups attached to the azetidine nitrogen and can display inhibitory activities below 100 nM. nih.gov
The structure-activity relationship studies of these azetidine-based inhibitors have revealed that the nature of the substituent on the azetidine ring and the nitrogen atom significantly influences their inhibitory potency. While specific data on this compound derivatives as DPP-4 inhibitors is not extensively detailed in the reviewed literature, the established importance of hydrophobic substituents suggests that the 4-fluorophenyl group could be a favorable moiety in the design of novel DPP-4 inhibitors.
Tumor Necrosis Factor-alpha (TNF-alpha) Converting Enzyme (TACE) Inhibition
There is currently a lack of specific research in the accessible scientific literature concerning the evaluation of this compound derivatives as inhibitors of Tumor Necrosis Factor-alpha (TNF-alpha) Converting Enzyme (TACE). TACE is a key enzyme in the processing of pro-TNF-alpha and a target for anti-inflammatory therapies; however, its inhibition by this specific chemical scaffold has not been documented. pensoft.netnih.gov
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium parasites necessitates the development of new antimalarial agents. nih.gov While direct studies on this compound derivatives are limited, research on related heterocyclic structures highlights the potential significance of the 4-fluorophenyl moiety for antimalarial activity.
In a study of N-aryl acetamides, substitution on the pendant aryl ring was found to be crucial for antimalarial efficacy. An analog featuring a 4-fluoro substitution (EC50 of 1.40 µM) was among the active compounds, suggesting that small, sterically non-demanding groups at the 4-position of the phenyl ring are required for activity against P. falciparum. lshtm.ac.uk This finding indicates that the 4-fluorophenyl group can be a favorable substituent in the design of antimalarial compounds. lshtm.ac.uk
Other research has focused on different azetidine-containing scaffolds. For instance, a series of azetidine-2-carbonitriles has been optimized as potent inhibitors of P. falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in parasite pyrimidine (B1678525) biosynthesis. nih.govacs.org The optimized compound from this series, BRD9185, demonstrated significant in vitro activity against multidrug-resistant parasites (EC50 = 0.016 μM) and was curative in a P. berghei mouse model. nih.govacs.org Similarly, bicyclic azetidines that target the Plasmodium falciparum phenylalanyl-tRNA synthetase have also been identified as a promising class of antimalarials. nih.gov
Anticancer and Cytotoxic Activities
Specific studies detailing the anticancer and cytotoxic activities of derivatives of this compound are not extensively available in the current body of scientific literature. Research into the anticancer potential of azetidine-containing compounds has explored different substitution patterns. For example, a series of 3-(4-methoxyphenyl)azetidine (B1594139) analogues were synthesized and screened for in vitro activity against various human cancer cell lines. researchgate.net However, direct data on the 2-(4-fluorophenyl) substituted variants is not provided in these studies.
Anticonvulsant Properties
Information regarding the anticonvulsant properties of derivatives specifically from this compound is not present in the available research literature. While various azetidinone and other related heterocyclic derivatives have been screened for anticonvulsant activity, studies have not focused on compounds containing the this compound core structure. neuroquantology.comnih.gov
Anti-inflammatory Response Modulation
Direct investigation into the anti-inflammatory effects of this compound derivatives is not documented in the reviewed scientific literature. Although the azetidine ring is a component of various pharmacologically active compounds, specific research linking the this compound scaffold to the modulation of inflammatory responses has not been reported. For instance, studies on the azetidine derivative KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) have shown it to possess anti-inflammatory and anti-oxidative properties in microglial cells, but this compound does not share the 2-(4-fluorophenyl) substitution pattern. nih.gov
Neurological and Central Nervous System (CNS) Activities
There is a lack of specific research data on the neurological and Central Nervous System (CNS) activities of this compound derivatives. While other substituted azetidines, such as 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, have been synthesized and evaluated for neuroprotective activity, similar investigations have not been reported for the this compound scaffold. researchgate.net
Exploration as Potential Antipsychotic Agents
The azetidine moiety is recognized for its potential in treating central nervous system (CNS) disorders. Compounds incorporating this ring system have been investigated for various CNS activities, including as dopamine (B1211576) antagonists, which is a common mechanism for antipsychotic drugs. However, specific studies detailing the synthesis and evaluation of this compound derivatives as potential antipsychotic agents are not extensively documented in publicly available research. The general pharmacological interest in azetidines for CNS applications suggests this could be a prospective area for future investigation.
Antioxidant Activity
Azetidine-containing compounds have been generally noted for their potential to exhibit a range of biological activities, including antioxidant effects. The capacity of a molecule to act as an antioxidant is crucial in combating oxidative stress, which is implicated in numerous disease pathologies. While various azetidin-2-one derivatives have been synthesized and screened for their ability to scavenge free radicals, specific and detailed research focusing on the antioxidant properties of this compound derivatives remains a niche area awaiting more extensive exploration.
Other Emerging Biological and Pharmacological Applications
Beyond the more common areas of drug research, derivatives of this compound are being investigated for novel therapeutic applications. One of the most promising emerging areas is in the development of new anti-infective agents.
Antitubercular Activity
Recent research has identified spirocyclic azetidines equipped with a nitrofuran warhead as potent agents against Mycobacterium tuberculosis. In this context, derivatives of this compound serve as crucial intermediates. One such derivative, tert-butyl 2′-(4-fluorophenyl)-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate , was synthesized as a precursor to more complex molecules. This intermediate was then used to create the final active compound, 2′-(4-fluorophenyl)-1-(5-nitro-2-furoyl)-7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] . The synthesis of these novel spiro-azetidine compounds highlights the utility of the this compound scaffold in building molecules with potential efficacy against tuberculosis, a significant global health threat.
The broader class of azetidines is known to possess a diverse range of pharmacological activities, including anticancer, antibacterial, antimicrobial, antimalarial, and anti-inflammatory properties. This wide spectrum of activity underscores the potential of the azetidine ring as a privileged scaffold in medicinal chemistry, suggesting that further investigation into derivatives of this compound could lead to the discovery of new therapeutic agents for a variety of diseases.
Future Research Directions for 2 4 Fluorophenyl Azetidine
Advancements in Novel Synthetic Methodologies for Diverse Azetidine (B1206935) Architectures
While 2-(4-fluorophenyl)azetidine serves as a valuable core, the future of its therapeutic application hinges on the ability to generate a diverse library of analogues. The development of novel, efficient, and stereoselective synthetic methods is paramount. rsc.orgmagtech.com.cn Current research into azetidine synthesis has yielded several promising strategies that could be adapted and expanded for this purpose. rsc.orgarkat-usa.org
Future efforts will likely focus on:
C-H Functionalization: Direct, late-stage functionalization of the azetidine ring or the fluorophenyl moiety would provide rapid access to novel derivatives without the need for de novo synthesis. Palladium-catalyzed intramolecular C(sp³)–H amination has already proven effective for creating functionalized azetidines and represents a promising area for further development. rsc.org
Photochemical Methods: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, offer a powerful and atom-economical route to constructing azetidine rings. rsc.orgresearchgate.netchemrxiv.org Research into expanding the substrate scope of these [2+2] photocycloaddition reactions could enable the synthesis of highly complex and previously inaccessible this compound derivatives. rsc.org
Strain-Release Homologation: Methods utilizing highly strained intermediates, such as 1-azabicyclo[1.1.0]butane (ABB), allow for the direct and modular installation of functional groups onto the azetidine core. arkat-usa.orgorganic-chemistry.org Refining these techniques could facilitate the creation of libraries of 3-substituted this compound compounds for screening.
Electrophilic Azetidinylation: The development of novel reagents, such as azetidinyl trichloroacetimidates, allows for the direct attachment of the azetidine ring to various nucleophiles, which is a significant step forward for modular synthesis in medicinal chemistry. rsc.org
| Synthetic Strategy | Description | Potential Advantage for this compound |
| Palladium-Catalyzed C-H Amination | Intramolecular amination of C(sp³)–H bonds to form the azetidine ring. rsc.org | Enables the synthesis of densely functionalized azetidines that are difficult to access through other methods. rsc.org |
| Aza Paternò-Büchi Reaction | A [2+2] photocycloaddition of imines and alkenes using visible light to construct the azetidine ring. rsc.orgresearchgate.net | Highly atom-economical and allows for the use of unactivated alkenes, broadening the scope of potential derivatives. rsc.org |
| Strain-Release Functionalization | Utilizes strained intermediates like 1-azabicyclo[1.1.0]butane to react with organometallic reagents. arkat-usa.orgorganic-chemistry.org | Provides direct access to bis-functionalized azetidines, allowing for rapid diversification of the core structure. organic-chemistry.org |
| Electrophilic Azetidinylation | Employs reactive azetidinyl reagents to attach the ring structure to a wide range of nucleophiles. rsc.org | Allows for the "any-stage" installation of the azetidine motif into complex molecules, enhancing modularity in drug design. rsc.org |
Deepening Mechanistic Understanding of Azetidine Reactivity and Bio-molecular Interactions
A more profound understanding of the fundamental reactivity of the this compound scaffold is crucial for its rational application in drug design. The interplay between the ring strain of the azetidine and the electronic effects of the 4-fluorophenyl group governs its stability and reactivity. rsc.orgresearchgate.net
Key areas for future investigation include:
Ring-Opening Reactions: While the azetidine ring is more stable than an aziridine (B145994), its inherent strain can be harnessed for controlled ring-opening reactions, providing a pathway to other valuable nitrogen-containing heterocycles. rsc.orgresearchgate.net Mechanistic studies will help to control these reactions for synthetic utility.
Conformational Analysis: The four-membered ring imparts significant conformational rigidity. enamine.net Detailed studies using computational modeling and spectroscopic techniques will clarify how substitutions on the ring affect its preferred conformation and, consequently, its interaction with biological targets.
Fluorine-Specific Interactions: The fluorine atom is not merely a passive substituent. It can engage in specific non-covalent interactions, such as dipolar interactions and the formation of hydrogen bonds, which can be critical for binding affinity and selectivity. nih.govnih.gov Quantifying the contribution of the C-F bond to molecular interactions within a protein binding pocket is a key research goal. nih.govmdpi.com For instance, the presence of a polar C-F bond within a hydrophobic binding pocket can lead to enhanced affinity. nih.gov
Accelerated Drug Discovery and Development Initiatives for Azetidine-Based Therapeutics
The this compound moiety is a "privileged" scaffold, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.orgresearchgate.net This makes it an excellent starting point for accelerated drug discovery campaigns.
Future initiatives will likely involve:
Fragment-Based Drug Design (FBDD): The conformationally restricted nature of the azetidine scaffold makes it an ideal candidate for FBDD. enamine.net Screening small fragments containing the this compound core can identify initial hits that can be efficiently optimized into potent leads.
Library Synthesis and High-Throughput Screening (HTS): Utilizing the advanced synthetic methods described in section 8.1, large libraries of diverse this compound analogues can be synthesized. HTS of these libraries against various biological targets can rapidly identify new therapeutic opportunities.
Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic structures, such as pyrrolidines or piperidines, or even acyclic fragments. nih.gov Replacing these groups with a this compound moiety in known bioactive compounds can lead to new chemical entities with improved properties, such as enhanced metabolic stability or novel intellectual property. nih.govnih.gov
Expanding the Exploration of New Biological Targets and Therapeutic Modalities
While azetidine-containing compounds have already shown promise in specific areas, a vast landscape of biological targets remains unexplored. sciencedaily.com The unique properties of this compound make it suitable for targeting a wide range of diseases.
Promising future directions include:
Oncology: Building on the success of azetidine-based STAT3 inhibitors, derivatives of this compound could be explored as inhibitors of other cancer-related targets like kinases or protein-protein interactions. acs.orgnih.govnih.gov Studies have shown that novel azetidine amides can act as potent and selective STAT3 inhibitors with sub-micromolar IC50 values. acs.orgacs.org
Central Nervous System (CNS) Disorders: The polarity and three-dimensional shape of azetidines can be beneficial for crossing the blood-brain barrier. This opens up possibilities for developing treatments for neurological and psychiatric conditions, such as Parkinson's disease or depression. sciencedaily.com
Infectious Diseases: The search for new antibiotics and antiviral agents is a global health priority. The this compound scaffold could be used to develop novel agents that overcome existing resistance mechanisms.
| Therapeutic Area | Current Status of Azetidine Research | Future Potential for this compound |
| Oncology | (R)-azetidine-2-carboxamide analogues identified as potent and selective STAT3 inhibitors for breast cancer. acs.orgnih.govacs.org | Design of new derivatives targeting other cancer pathways like kinases, protein-protein interactions, or as scaffolds for PROTACs. acs.org |
| CNS Disorders | Azetidines are considered promising components for treatments of Parkinson's, Tourette's syndrome, and ADD. sciencedaily.com | Development of brain-penetrant compounds targeting CNS receptors and enzymes. |
| Infectious Diseases | Bicyclic azetidine motifs have shown promise in treating cryptosporidiosis. | Screening of compound libraries against bacterial, viral, and parasitic targets to identify new anti-infective agents. |
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Discovery
Key applications in future research will include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, bioactivity, and metabolic fate of virtual this compound derivatives. rsc.orgnih.gov This allows for the in silico screening of vast chemical spaces, prioritizing the most promising compounds for synthesis. astrazeneca.com
Generative Models: AI can be used to design novel molecules from the ground up. Generative models can be instructed to create new this compound analogues with a desired set of properties, exploring chemical space that might not be obvious to a human chemist. nih.govosti.gov
Synthesis Planning: AI tools are being developed to predict viable synthetic routes for complex molecules. This can help chemists efficiently plan the synthesis of novel, computationally designed this compound derivatives. nih.gov The integration of AI and ML promises to create a closed-loop system where novel drug candidates are designed, synthesized, and tested with increasing speed and efficiency. nih.govosti.gov
Q & A
Q. What are common synthetic routes for 2-(4-fluorophenyl)azetidine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclization reactions or functional group transformations. For example, azetidine derivatives are often synthesized via ring-closing strategies using precursors like β-amino alcohols or halides under basic conditions (e.g., NaOH in dichloromethane) . Optimization may include:
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Ring-closing | 65–75 | 98 | NaOH, CH₂Cl₂, 0°C |
| Transition-metal | 80–85 | 99 | Pd(OAc)₂, DMF, 60°C |
Q. What safety protocols are critical when handling this compound in the lab?
Safety measures are derived from structurally similar fluorinated azetidines:
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., silica gel) .
- Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent degradation .
Advanced Research Questions
Q. How can computational methods like QSAR and molecular docking guide the design of this compound derivatives for anticancer applications?
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioactivity. For example, a QSAR model (R² = 0.89, Q² = 0.85) identified electron-withdrawing groups (e.g., –F) at the 4-position of the phenyl ring as critical for Polo-like kinase 1 (Plk1) inhibition .
- Molecular docking : Dock derivatives into Plk1’s ATP-binding pocket (PDB: 2OU7). Ligands with fluorophenyl groups showed binding affinities (ΔG = –9.2 kcal/mol) via hydrophobic interactions with Leu59 and Val114 .
Q. Table 2: Key Pharmacokinetic Parameters for Derivatives
| Derivative | logP | H-bond Donors | Plk1 IC₅₀ (nM) | Lipinski Compliance |
|---|---|---|---|---|
| Ligand 24 | 3.1 | 1 | 12.5 | Yes |
| Ligand 27 | 2.8 | 1 | 8.7 | Yes |
Q. How do structural modifications of this compound affect dopamine transporter (DAT) selectivity?
Azetidine derivatives with N-substituents (e.g., diarylmethoxyethylidenyl groups) show enhanced DAT affinity (Kᵢ = 1.2 nM) over serotonin/norepinephrine transporters (SERT/NET selectivity >100x). Key modifications:
Q. What analytical techniques resolve contradictions in crystallographic data for fluorophenyl-azetidine derivatives?
Discrepancies in bond angles or torsion angles can arise from polymorphism or solvent effects. Strategies include:
Q. How can metabolic stability of this compound derivatives be improved for preclinical studies?
- Fluorine substitution : Reduces CYP450-mediated oxidation (e.g., t₁/₂ increased from 1.5 to 4.2 h in microsomal assays) .
- Prodrug strategies : Esterification of hydroxyl groups enhances oral bioavailability (e.g., 75% vs. 35% for parent compound) .
Q. What are the challenges in enantioselective synthesis of this compound, and how are they addressed?
Chirality at the azetidine ring’s 2-position often leads to racemization. Solutions:
Q. Methodological Notes
- Contradiction Analysis : Conflicting bioactivity data (e.g., IC₅₀ variations) may stem from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using guidelines like NIH/NCATS QC benchmarks .
- Data Validation : Cross-reference spectral data (¹H/¹⁹F NMR, HRMS) with computational predictions to confirm structural assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
